4-(Benzyloxy)pyridin-3-ol

Vue d'ensemble

Description

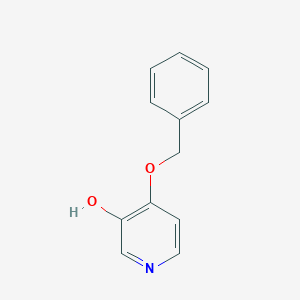

4-(Benzyloxy)pyridin-3-ol is an organic compound with the molecular formula C12H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound features a benzyloxy group attached to the fourth position of the pyridine ring and a hydroxyl group at the third position. This structural arrangement imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Benzyloxy)pyridin-3-ol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and a halogenated pyridine derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly method .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Benzyloxy)pyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine ketones, while reduction can produce pyridine alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anti-tumor Activity:

4-(Benzyloxy)pyridin-3-ol has been identified as a key synthetic intermediate in the development of gamma-carboline analogs, which exhibit anti-tumor activity. Research indicates that derivatives of this compound can be synthesized to enhance their efficacy against cancer cells. The synthesis involves utilizing 4-benzyloxy-pyridine-N-oxide as a precursor, which undergoes various chemical transformations to yield compounds with improved biological activity .

2. Anti-inflammatory and Antioxidant Properties:

Recent studies have shown that derivatives of pyridine compounds, including those related to this compound, possess significant anti-inflammatory and antioxidant activities. For instance, newly synthesized compounds demonstrated potent effects in inhibiting inflammatory pathways and scavenging free radicals in vitro and in vivo. These results suggest that such compounds could be developed into therapeutic agents for conditions characterized by oxidative stress and inflammation .

Synthesis and Structural Modifications

1. Synthesis Techniques:

The synthesis of this compound typically involves methods that optimize yield and purity. For example, ultrasound-assisted synthesis has been employed to enhance reaction efficiency and reduce the amount of solvent required, showcasing a modern approach to green chemistry . Additionally, various functional groups can be introduced at different positions on the pyridine ring to modify biological activity .

2. Case Studies on Efficacy:

Several studies have focused on the efficacy of synthesized derivatives of this compound in treating diseases like inflammatory bowel disease (IBD). These studies evaluated the impact of structural modifications on anti-colitis activity, demonstrating that certain derivatives could significantly ameliorate disease symptoms in animal models .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Anti-tumor Activity | Compounds derived from this compound show promise as anti-cancer agents through structural modifications. |

| Anti-inflammatory Properties | Derivatives exhibit potent anti-inflammatory effects and antioxidant activities in various assays. |

| Synthesis Techniques | Ultrasound-assisted synthesis improves yield and reduces solvent usage, aligning with green chemistry principles. |

| Efficacy Studies | Structural modifications enhance therapeutic efficacy against conditions like IBD in animal models. |

Mécanisme D'action

The mechanism of action of 4-(Benzyloxy)pyridin-3-ol involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Benzyloxy)pyridine: Lacks the hydroxyl group at the third position.

3-(Benzyloxy)pyridine: The benzyloxy group is attached to the third position instead of the fourth.

4-(Methoxy)pyridin-3-ol: Features a methoxy group instead of a benzyloxy group.

Uniqueness

4-(Benzyloxy)pyridin-3-ol is unique due to the presence of both a benzyloxy and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Activité Biologique

4-(Benzyloxy)pyridin-3-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound, also known as 3-(4-benzyloxy)pyridin-2-amine, features a pyridine ring substituted with a benzyloxy group. Its molecular formula is , and it possesses a molecular weight of approximately 199.23 g/mol. The compound's structure allows for various interactions with biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated potent antibacterial activity against both multidrug-resistant (MDR) and non-MDR strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus . The compound's mechanism involves inhibition of bacterial topoisomerases, which are essential for DNA replication and repair.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity, particularly in models of inflammatory bowel disease (IBD). In vivo studies demonstrated that certain derivatives led to significant recovery in colon weight and reduced myeloperoxidase levels, indicating decreased neutrophil infiltration . The modulation of inflammatory cytokines such as TNF-α and IL-6 further supports its potential as an anti-inflammatory agent.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. For example, it acts as an inhibitor of leukotriene A-4 hydrolase (LTA4H), which plays a crucial role in the biosynthesis of pro-inflammatory mediators . This inhibition not only reduces inflammation but may also promote the synthesis of anti-inflammatory lipid mediators.

Table 1: Summary of Biological Activities

Case Studies

- Case Study on Antimicrobial Activity : A study evaluated the efficacy of this compound derivatives against various bacterial strains. The results indicated that compounds exhibited MIC values in the low µg/mL range, showcasing their potential as effective antibiotics against resistant strains .

- Case Study on Anti-inflammatory Effects : In a rat model of IBD induced by TNBS, administration of this compound derivatives resulted in significant improvements in clinical scores and histological assessments. The treatment reduced levels of inflammatory cytokines and restored epithelial integrity .

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at the C(6)-position have been shown to affect efficacy against IBD significantly, indicating that structural variations can lead to improved therapeutic profiles . Furthermore, the synthesis of novel derivatives has been facilitated through ultrasound-assisted techniques, improving yield and efficiency .

Propriétés

IUPAC Name |

4-phenylmethoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-8-13-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTSFDUACOKDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=NC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.